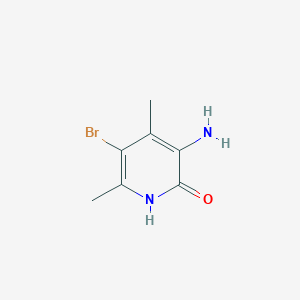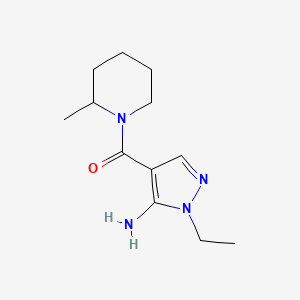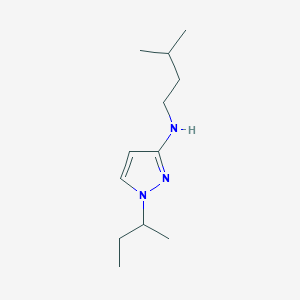![molecular formula C5H13N2O4P B11733922 (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico es un compuesto de gran interés en diversos campos científicos debido a su estructura química y propiedades únicas. Este compuesto contiene un grupo amino, un grupo hidroxilo y un grupo fosforilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico generalmente implica la reacción de un derivado de aminoácido adecuado con un agente fosforilante. Un método común incluye el uso de ácido aminoetilfosfónico como material de partida, que se somete a una serie de reacciones para introducir el grupo hidroxilo y formar el compuesto deseado. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar la formación correcta del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando métodos similares a los del laboratorio, pero optimizados para obtener mayores rendimientos y eficiencia. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para producir el compuesto en grandes cantidades.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo amino se puede reducir para formar una amina.
Sustitución: El grupo fosforilo puede participar en reacciones de sustitución para formar diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones para estas reacciones generalmente implican disolventes, temperaturas y catalizadores específicos para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden producir una variedad de derivados fosforilados.
Aplicaciones Científicas De Investigación
El ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por su papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Investigado por sus posibles usos terapéuticos, como inhibidores enzimáticos o sistemas de administración de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías involucradas pueden incluir procesos de fosforilación o desfosforilación, que son cruciales en la regulación de las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros aminoácidos con grupos fosforilo, como la fosfoserina y la fosfotreonina. Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales específicos y actividades biológicas.
Unicidad
Lo que distingue al ácido (2S)-2-{[(1-aminoetil)(hidroxi)fosforil]amino}propanoico es su combinación única de un grupo amino, un grupo hidroxilo y un grupo fosforilo, lo que le permite participar en una amplia gama de reacciones químicas y procesos biológicos. Esta versatilidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C5H13N2O4P |
|---|---|
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
(2S)-2-[[1-aminoethyl(hydroxy)phosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1 |
Clave InChI |
KNMLERFAMCGAST-WUCPZUCCSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NP(=O)(C(C)N)O |
SMILES canónico |
CC(C(=O)O)NP(=O)(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)



![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
